4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease . This compound selectively binds to mineralocorticoid receptors, providing therapeutic benefits without the adverse effects associated with steroidal mineralocorticoid receptor antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KBP-5074 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of KBP-5074 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
KBP-5074 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KBP-5074 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of KBP-5074 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
KBP-5074 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study non-steroidal mineralocorticoid receptor antagonists.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Evaluated for its therapeutic potential in treating hypertension and chronic kidney disease.
Mécanisme D'action
KBP-5074 exerts its effects by selectively binding to mineralocorticoid receptors with high affinity. This binding inhibits the action of aldosterone, a hormone that regulates blood pressure and fluid balance. By blocking aldosterone, KBP-5074 reduces blood pressure and provides cardiorenal protection . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and kidney function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with broader receptor binding and more side effects.
Eplerenone: Another steroidal antagonist with fewer side effects than spironolactone but lower efficacy compared to KBP-5074.
Finerenone: A non-steroidal antagonist with similar efficacy but different pharmacokinetic properties
Uniqueness of KBP-5074
KBP-5074 is unique due to its high selectivity for mineralocorticoid receptors and its favorable safety profile. It offers therapeutic benefits without the adverse endocrine effects associated with steroidal antagonists . Additionally, KBP-5074 has a longer half-life and increased receptor affinity, making it a promising candidate for treating conditions like hypertension and chronic kidney disease .
Propriétés
Formule moléculaire |
C28H30ClN5O2 |
---|---|
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1 |
Clé InChI |
UXHQLGLGLZKHTC-AMGIVPHBSA-N |
SMILES isomérique |
C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
SMILES canonique |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.